molecular formula C26H23N5O4 B2740237 N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1185168-67-5

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2740237
CAS RN: 1185168-67-5
M. Wt: 469.501
InChI Key: BRGOVHOTTSHMCD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Molecular Modeling

Derivatives of 1,2,4-triazoloquinoxaline, including those structurally similar to N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide, have been extensively studied for their potential as human A3 adenosine receptor antagonists. This research is crucial for understanding adenosine receptor function and developing selective antagonists for therapeutic purposes. The design, synthesis, and biological evaluation of these compounds, alongside molecular modeling studies, have provided valuable insights into the structural requirements for receptor binding and activity. Such studies highlight the potential of these derivatives in developing novel treatments for conditions like inflammation, cancer, and cardiovascular diseases (Catarzi et al., 2005).

Anticancer Activity

Research into 1,2,4-triazoloquinoxaline derivatives has also extended into the exploration of their anticancer properties. Synthesis of novel urea derivatives based on this scaffold has shown significant cytotoxic activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer agents, offering a promising avenue for cancer treatment strategies (Reddy et al., 2015).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids, closely related to the compound , have demonstrated considerable antimicrobial and antiprotozoal activities. These findings are significant for the development of new therapies for infectious diseases, particularly in addressing drug resistance challenges. The promising results from both in vitro and in vivo assessments suggest these compounds could serve as leads for the development of new antimicrobial and antiprotozoal drugs (Patel et al., 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-34-19-14-10-18(11-15-19)27-23(32)16-30-26(33)31-22-7-5-4-6-21(22)28-25(24(31)29-30)35-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGOVHOTTSHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

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